molecular formula C10H7F3O3 B13594136 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid

3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid

Cat. No.: B13594136
M. Wt: 232.16 g/mol
InChI Key: LKGMGLDIEQKRIF-DUXPYHPUSA-N
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Description

3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+

InChI Key

LKGMGLDIEQKRIF-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC(F)F)F)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C=CC(=O)O

Origin of Product

United States

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